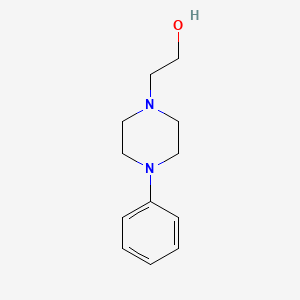

4-アミノ-4'-シアノビフェニル

概要

説明

Synthesis Analysis

The synthesis of 4-Amino-4'-cyanobiphenyl and related compounds often involves catalyzed cross-couplings and specific reactions aimed at introducing the cyano and amino groups into the biphenyl structure. For instance, the electrooxidation of 4-aminobiphenyl has been shown to lead to the formation of a uniform conducting polymer film, suggesting a method for synthesizing polymeric forms of 4-Amino-4'-cyanobiphenyl (Guay, Leclerc, & Dao, 1988). Additionally, the synthesis and characterisation of 1-(4-cyanobiphenyl-4'-yl)-6-(4-alkylanilinebenzylidene-4'-oxy)hexanes demonstrate the compound's role in forming nematic and twist-bend nematic phases in liquid crystals (Walker et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Amino-4'-cyanobiphenyl and its derivatives plays a crucial role in their physical and chemical properties. For example, the crystal and molecular structure of 4′-n-butyl-4-cyanobiphenyl (4CB) has been determined, providing insights into the compound's monotropic nematic phase and its molecular orientation, which is essential for its liquid crystalline properties (Vani, 1983).

Chemical Reactions and Properties

4-Amino-4'-cyanobiphenyl undergoes various chemical reactions that underscore its versatility in materials science. The electrochemical properties of related compounds, such as the electrochemical oxidation of sterically hindered 4-aminobiphenyls, reveal the correlation of formal potentials with electronic structure and substituent effects, indicating the compound's reactivity and potential in electrosynthesis processes (Hertl, Rieker, & Speiser, 1986).

Physical Properties Analysis

The physical properties of 4-Amino-4'-cyanobiphenyl, such as its phase behavior, optical properties, and thermal stability, are crucial for its applications. Studies on compounds like 1-(4-cyanobiphenyl-4'-yl)-6-(4-alkylanilinebenzylidene-4'-oxy)hexanes have elucidated their enantiotropic nematic and monotropic twist-bend nematic phases, which are vital for understanding the material's behavior in liquid crystal displays and other applications (Walker et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Amino-4'-cyanobiphenyl, including its stability, reactivity, and interactions with other molecules, are essential for its utility in chemical synthesis and material development. The electrochemistry studies provide insights into its oxidation processes and the impact of substituents on its electrochemical behavior, highlighting its potential in developing new materials with tailored properties (Hertl, Rieker, & Speiser, 1986).

科学的研究の応用

光起電力デバイス

4-アミノ-4'-シアノビフェニル: は、その優れた光起電力特性により、光起電力デバイスの潜在的な候補物質として特定されています 。蛍光色素として機能する能力により、太陽電池の開発に不可欠な光学的および光電流測定に適しています。

有機エレクトロニクス

この化合物の分子構造により、効率的な電荷移動が可能になり、有機エレクトロニクスの分野で重要となっています。 フレキシブル電子デバイスの製造に不可欠な有機半導体の合成に使用できます .

液晶

そのビフェニル構造により、4-アミノ-4'-シアノビフェニルは液晶の製造に使用できます。 これらの材料は、特にLCDスクリーンのディスプレイ技術業界において不可欠です .

蛍光色素

蛍光色素として、この化合物はバイオイメージングおよび診断に適用できます。 その蛍光は、生物学的研究における標識と可視化に活用でき、細胞および分子プロセスの検出を強化します .

化学センシング

4-アミノ-4'-シアノビフェニルに存在するニトリル基とアミノ基は、化学センシングに適しています。 これは、溶液中の特定のイオンまたは分子の存在を検出するために使用でき、環境モニタリングや産業プロセス制御に役立ちます .

先端材料合成

この化合物の固体状態特性と熱安定性は、先端材料の合成に適しています。 これらの材料は、航空宇宙、自動車、その他の高性能産業で用途があります .

染料合成

最後に、4-アミノ-4'-シアノビフェニルは、複雑な染料の合成における中間体として使用できます。 これらの染料は、高い堅牢性を発揮するように設計することができ、繊維製造に使用されます .

Safety and Hazards

4-Amino-4’-cyanobiphenyl is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . After handling this compound, it is recommended to wash skin thoroughly. If it gets on skin or in eyes, rinse with plenty of water. If swallowed, contact a doctor if you feel unwell .

作用機序

Mode of Action

It’s known that the compound can be used in devices for optical and photocurrent measurements .

Pharmacokinetics

The compound is known to be insoluble in water but soluble in chloroform and methanol .

Result of Action

4-Amino-4’-cyanobiphenyl is known to exhibit excellent photovoltaic properties . .

特性

IUPAC Name |

4-(4-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQKNUJNWPAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036835 | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4854-84-6 | |

| Record name | 4′-Amino[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4854-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4854-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-CYANOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB83VM8N1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the application of high pressure affect the UV-Vis absorption spectrum of 4-amino-4'-cyanobiphenyl in aqueous solutions?

A1: Research indicates that increasing pressure up to 6 kbar on aqueous solutions of 4-amino-4'-cyanobiphenyl results in a red shift in its ultraviolet and visible absorption spectra []. This suggests that compression influences the energy difference between ground and excited electronic states within the molecule.

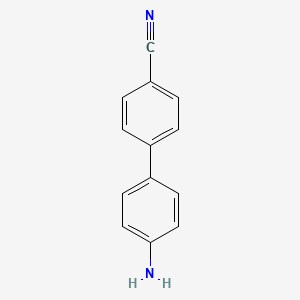

Q2: What insights can surface-enhanced Raman scattering (SERS) provide into the interaction of (E)-4′,4‴-(diazene-1,2-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (DDBBC), a derivative of 4-amino-4'-cyanobiphenyl, with metal surfaces?

A2: SERS analysis, supported by quantum chemical calculations, reveals that DDBBC, synthesized from 4-amino-4'-cyanobiphenyl, interacts with silver surfaces through its N═N and C≡N bonds []. This interaction leads to a flat orientation of DDBBC molecules on the silver surface. Furthermore, the research observes surface-catalyzed photodissociation of DDBBC in acidic solutions, highlighting the potential of plasmon-driven reactions involving this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)